molecular formula C14H13NO4 B1425367 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid CAS No. 1379069-40-5

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Cat. No. B1425367
M. Wt: 259.26 g/mol
InChI Key: KRWNMSSUYLJMJW-UHFFFAOYSA-N
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Description

The compound “4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 g/mol . The IUPAC name for this compound is 6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound in the available literature .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic system with a three-membered ring fused to a six-membered ring . The three-membered ring contains a nitrogen atom, and the six-membered ring contains two carbonyl groups . The compound also contains two carboxylic acid groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.17 g/mol . It has a complexity of 427 . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 227.04298701 g/mol . Its topological polar surface area is 121 Ų . It has 16 heavy atoms . Its formal charge is 0 .

Scientific Research Applications

Chemical Properties and Synthesis

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, while not directly mentioned in the literature, shares structural similarities with compounds that have been extensively studied for their chemical synthesis and properties. For example, research on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, which contain a sultone core, demonstrates a wide array of synthesis methods primarily through the cyclization of salicylic acid derivatives. These compounds are known for their ability to undergo various chemical transformations, targeting different reaction centers within the heterocyclic fragment. This type of research indicates a potential pathway for synthesizing and modifying 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid for specific scientific applications, due to the structural similarities and reactivity patterns observed in related compounds (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity

The biological activity of compounds similar to 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid can be inferred from studies on related molecules. For instance, research on benzofuroxans, which exhibit a broad spectrum of biological activities, suggests potential medicinal applications for structurally similar compounds. Benzofuroxans have been found to possess antibacterial, antifungal, antileukemic, acaricide, and immunodepressive properties. This highlights the possibility that 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, through appropriate functionalization or application, could exhibit similar biological activities, making it a candidate for pharmaceutical and medicinal chemistry research (Jovené, Chugunova, & Goumont, 2013).

Application in Advanced Materials

Research into xylan derivatives has shown the potential for creating biopolymer ethers and esters with specific properties tailored by functional groups, substitution degrees, and patterns. This research is relevant to the study of 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid due to the potential for similar derivatization and application in materials science. For example, xylan esters have been synthesized for use in drug delivery applications and as additives with antimicrobial properties. This suggests that 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid could similarly be modified or used as a building block for developing advanced materials with specific, desirable properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

Unfortunately, I could not find specific information on the future directions of research involving this compound .

properties

IUPAC Name

4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-7(4-6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNMSSUYLJMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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